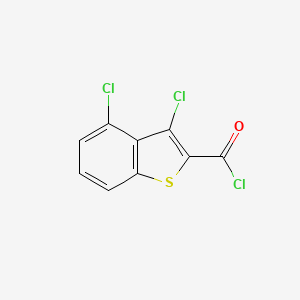

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABCCQHAVXFNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346814 | |

| Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-86-8 | |

| Record name | 3,4-Dichlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. The document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in drug discovery, particularly as a scaffold for developing potent enzyme inhibitors.

Core Compound Identification and Properties

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a reactive acyl chloride built upon a dichlorinated benzothiophene core. This structure is of significant interest in medicinal chemistry due to the established biological activities of the benzothiophene moiety. The primary precursor for its synthesis is 3,4-Dichloro-1-benzothiophene-2-carboxylic acid.

Table 1: Chemical and Physical Properties

| Property | Data | Reference |

| Compound Name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| CAS Number | 34576-86-8 | [1][2][3] |

| Molecular Formula | C₉H₃Cl₃OS | [1][2] |

| Molecular Weight | 265.54 g/mol | [1][2][3] |

| Melting Point | 143 °C | [2] |

| Boiling Point | 375 °C at 760 mmHg | [2] |

| Precursor Compound | 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | |

| Precursor CAS Number | 34576-95-9 | [4] |

| Precursor Molecular Formula | C₉H₄Cl₂O₂S | [4] |

| Precursor Molecular Weight | 247.10 g/mol | [4] |

Experimental Protocols

The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is most effectively achieved through the chlorination of its corresponding carboxylic acid precursor using thionyl chloride (SOCl₂). This is a standard and widely employed method for the preparation of acyl chlorides from carboxylic acids.[5][6]

Synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

This protocol is based on established methods for the conversion of aromatic carboxylic acids to acyl chlorides.[5][7][8]

Objective: To convert 3,4-Dichloro-1-benzothiophene-2-carboxylic acid to 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride.

Materials:

-

3,4-Dichloro-1-benzothiophene-2-carboxylic acid (CAS: 34576-95-9)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (as solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (or dichloromethane).

-

Addition of Reagents: To the stirred suspension, add thionyl chloride (SOCl₂) (approx. 2-3 eq) dropwise at room temperature. Add a catalytic amount (1-2 drops) of anhydrous DMF. The use of DMF can accelerate the reaction through the formation of the Vilsmeier reagent in situ.[6]

-

Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used, e.g., Toluene ~110°C). Maintain reflux with stirring until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution. The reaction progress can be monitored by observing the dissolution of the solid starting material.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken to avoid overly high temperatures during evaporation.

-

Product Isolation: The resulting crude 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is often a solid or oil. Due to its reactivity and moisture sensitivity, it is typically used in the subsequent reaction step without further purification. If purification is necessary, it may be attempted by distillation under high vacuum or recrystallization from a non-protic solvent, though this is often challenging.

Safety Precautions:

-

Thionyl chloride is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure an appropriate gas trap is used.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Logical and Experimental Workflows

The primary utility of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is as a reactive intermediate for creating a diverse library of derivatives, primarily through nucleophilic acyl substitution.

Caption: Synthetic workflow for the preparation and derivatization of the target compound.

Application in Drug Discovery

Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[9] The incorporation of chlorine atoms can enhance metabolic stability and membrane permeability.[10] Derivatives of the 3,4-dichlorobenzothiophene scaffold are explored for a range of therapeutic applications.

Role as an Intermediate for Bioactive Molecules

The high reactivity of the carbonyl chloride group allows for facile reaction with various nucleophiles (amines, alcohols, hydrazines, etc.) to produce stable amides, esters, and hydrazides. This versatility makes it an ideal building block for generating compound libraries for high-throughput screening.

For instance, reacting the carbonyl chloride with substituted anilines or other amino-heterocycles can yield a series of carboxamides.[10] These amides can then be tested for their ability to inhibit specific biological targets.

Potential as Enzyme Inhibitors

Thiophene-based compounds have shown promise as inhibitors of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and histone deacetylases (HDACs). The general mechanism involves the thiophene scaffold acting as a bioisostere for other aromatic systems (like a phenyl ring), allowing it to fit into the active site of an enzyme. The substituents attached via the carbonyl group can then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues to achieve potent inhibition.

Caption: Putative mechanism of action for a benzothiophene-based enzyme inhibitor.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-dichloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide | C15H7Cl4NOS | CID 1746565 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its core chemical relationships.

Core Compound Properties

The fundamental properties of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride and its immediate precursor are summarized below for easy reference and comparison.

| Property | Value | Precursor Value (3,4-Dichloro-1-benzothiophene-2-carboxylic acid) |

| Molecular Weight | 265.54 g/mol | 247.10 g/mol [1] |

| Molecular Formula | C₉H₃Cl₃OS | C₉H₄Cl₂O₂S[1] |

| IUPAC Name | 3,4-dichloro-1-benzothiophene-2-carbonyl chloride | 3,4-dichloro-1-benzothiophene-2-carboxylic acid[1] |

| CAS Number | Not explicitly found | 34576-95-9[1] |

Synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

The primary route for the synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor. This reaction is a standard procedure in organic synthesis for the preparation of acyl chlorides.

Experimental Protocol

Objective: To synthesize 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride from 3,4-Dichloro-1-benzothiophene-2-carboxylic acid.

Materials:

-

3,4-Dichloro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another inert solvent such as dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Dichloro-1-benzothiophene-2-carboxylic acid.

-

Solvent Addition: Add anhydrous toluene to the flask to suspend the carboxylic acid.

-

Reagent Addition: Under a gentle flow of inert gas, slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension.

-

Catalyst Addition: Add a catalytic amount (a few drops) of anhydrous DMF to the reaction mixture.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

-

Purification: The crude 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride can be purified by vacuum distillation or used directly in the next synthetic step if purity is sufficient.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves toxic and corrosive reagents and byproducts (thionyl chloride, HCl, SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried to prevent hydrolysis of the reagents and product.

Chemical Pathway and Relationships

The following diagrams illustrate the key chemical transformation and the logical relationship of the compounds involved.

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Caption: Molecular formula and weight relationship between precursor and product.

References

Technical Guide: Physical Properties of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride, a halogenated derivative of the benzothiophene heterocyclic system, is a compound of significant interest in medicinal chemistry and materials science. Its reactive acyl chloride functional group makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for the prediction of the properties of its derivatives.

Acyl chlorides, in general, are characterized by their high reactivity, particularly towards nucleophiles. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. Consequently, they are sensitive to moisture and require careful handling in anhydrous conditions. This guide provides a comprehensive overview of the known physical properties of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride, presented in a clear and accessible format for laboratory professionals.

Physical and Chemical Properties

The physical characteristics of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for ensuring safe storage and handling.

| Property | Value | Source(s) |

| CAS Number | 34576-86-8 | [1] |

| Molecular Formula | C₉H₃Cl₃OS | [1] |

| Molecular Weight | 265.54 g/mol | [1] |

| Melting Point | 143 °C | [2][3] |

| Boiling Point | 375.0 ± 37.0 °C (Predicted at 760 mmHg) | [2][3] |

| Density | 1.625 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Appearance | Data not available | |

| Solubility | Reacts with water.[4][5] Generally soluble in aprotic organic solvents.[6] | |

| Sensitivity | Moisture Sensitive | [2] |

Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is typically determined using a melting point apparatus.

Methodology:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow.

General Reactivity and Handling

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. They are particularly sensitive to moisture and will fume in moist air due to hydrolysis, producing hydrogen chloride gas.[4][6] Therefore, all handling and reactions should be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment.

Solubility: Acyl chlorides are generally not soluble in water in the traditional sense, as they react with it, often vigorously.[4][5] They are typically soluble in common aprotic organic solvents such as ethers, chloroform, and dichloromethane.[6]

Synthesis and Reaction Workflow

The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride typically starts from the corresponding carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a common transformation in organic synthesis, often achieved using reagents like thionyl chloride or oxalyl chloride. The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride.

Caption: Synthetic workflow for 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride.

References

An In-depth Technical Guide on 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride: Physicochemical Properties and Synthetic Methodologies

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the available data regarding 3,4-dichloro-1-benzothiophene-2-carbonyl chloride. Due to a lack of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on qualitative solubility information inferred from synthetic and purification procedures. Additionally, it details experimental protocols for related compounds and presents a logical workflow for a relevant synthesis.

I. Solubility Profile

Qualitative Solubility Summary:

Based on the synthetic procedures for analogous compounds like 3-chlorobenzo[b]thiophene-2-carbonyl chloride, it is anticipated that 3,4-dichloro-1-benzothiophene-2-carbonyl chloride exhibits solubility in a range of organic solvents. The parent compound, benzothiophene, is known to be soluble in organic solvents such as benzene, xylene, and chloroform, while being insoluble in water.[1] Conversely, some chlorinated benzothiophene derivatives have been reported to have poor solubility.[2]

Inferred Solvent Compatibility:

The following table summarizes the solvents in which the related compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, has been shown to be soluble, suggesting a similar profile for the target compound.

| Solvent | Application in Synthesis/Purification | Implied Solubility | Reference |

| Pyridine | Reaction solvent | Soluble | [3] |

| Chlorobenzene | Reaction solvent | Soluble | [3] |

| Ethanol | Recrystallization solvent | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) / Water | Recrystallization solvent mixture | Soluble |

II. Experimental Protocols

Detailed experimental methodologies for the synthesis of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride are not explicitly documented in the available resources. However, the synthesis of the closely related 3-chlorobenzo[b]thiophene-2-carbonyl chloride provides a valuable reference protocol.

A. Synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride

This procedure outlines the synthesis of a structurally similar compound, which can serve as a foundational method for the synthesis of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride.

Reaction Scheme:

Procedure:

A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is stirred and heated at reflux for 48 hours.[3] Following the reaction, any excess thionyl chloride is removed. The resulting product is 3-chlorobenzo[b]thiophene-2-carbonyl chloride.[3]

B. Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

This protocol details a reaction where 3-chlorobenzo[b]thiophene-2-carbonyl chloride is used as a reactant, indicating its solubility and reactivity in pyridine.

Experimental Workflow:

Procedure:

-

3-chlorobenzo[b]thiophene-2-carbonylchloride (0.002 mol) and 2-amino-6-substituted benzothiazole (0.002 mol) are dissolved in 25-30 ml of pyridine.[3]

-

The reaction mixture is refluxed for 10-15 hours.[3]

-

After cooling, the mixture is poured into ice-cooled water, leading to the separation of a solid.[3]

-

The solid is filtered, washed with water, and dried.[3]

-

The crude product is then recrystallized from ethanol.[3]

III. Conclusion

While quantitative solubility data for 3,4-dichloro-1-benzothiophene-2-carbonyl chloride remains elusive, this guide provides valuable qualitative insights based on the chemistry of analogous compounds. The provided experimental protocols for related substances offer a practical foundation for researchers working with this class of molecules. The synthesis and reaction workflows, visualized through DOT language diagrams, offer a clear and structured representation of the chemical processes involved. Further empirical studies are necessary to establish a definitive quantitative solubility profile for the title compound.

References

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride IUPAC name

An In-depth Technical Guide to 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

Authored by: Gemini AI

Publication Date: December 30, 2025

Abstract

This technical guide provides a comprehensive overview of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride, a halogenated benzothiophene derivative of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, physicochemical properties, synthesis protocols, and reactivity. Detailed experimental methodologies and safety information are provided to support researchers, scientists, and professionals in drug development. The guide also includes visualizations of synthetic pathways to facilitate a deeper understanding of its chemical utility.

Chemical Identity and Nomenclature

The nomenclature for the compound of interest is crucial for accurate identification in research and chemical databases.

-

Systematic IUPAC Name: 3,4-dichloro-1-benzothiophene-2-carbonyl chloride

-

Common Synonyms: 3,4-dichlorobenzo[b]thiophene-2-carbonyl chloride

The core structure is a benzothiophene ring, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The numbering of the benzothiophene ring system dictates the substituent positions. In this case, chlorine atoms are located at positions 3 and 4, and a carbonyl chloride group is at position 2.

Physicochemical and Spectroscopic Data

Quantitative data for 3,4-dichloro-1-benzothiophene-2-carbonyl chloride and its immediate precursor, the corresponding carboxylic acid, are summarized below. Data for related compounds are included for comparative purposes.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₃Cl₃OS | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | [1] |

| Molecular Weight | 265.54 g/mol | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | [1] |

| Molecular Formula | C₉H₄Cl₂O₂S | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | [2] |

| Molecular Weight | 247.10 g/mol | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | [2] |

| CAS Number | 34576-95-9 | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | [2] |

Spectroscopic data for derivatives provide insight into the structural characteristics of the 3,4-dichloro-1-benzothiophene scaffold. For instance, ¹H NMR, ¹³C NMR, and mass spectrometry data are available for various acylhydrazone derivatives, which are synthesized from the related carbohydrazide.[3][4]

Synthesis and Experimental Protocols

The synthesis of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid. While a specific protocol for the 3,4-dichloro variant is not widely published, a general and robust method involves the use of thionyl chloride (SOCl₂). A plausible synthetic route can be adapted from established procedures for similar halogenated benzothiophenes.[5][6]

General Synthesis of Halogenated Benzothiophene-2-carbonyl Chlorides

A common precursor for this class of compounds is cinnamic acid. The synthesis involves a cyclization and chlorination reaction.[5][7] The workflow for a closely related analogue, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, is detailed below and serves as a representative protocol.

Experimental Protocol:

-

Step 1: Synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid. [5][7]

-

A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is prepared in a suitable reaction vessel.

-

The mixture is heated at reflux for approximately 48 hours.

-

After the reaction is complete, excess thionyl chloride is removed, typically by distillation.

-

The resulting product, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, can then be isolated and purified.

-

-

Step 2: Conversion of Carboxylic Acid to Carbonyl Chloride. A more general approach involves the direct conversion of the corresponding carboxylic acid (3,4-dichloro-1-benzothiophene-2-carboxylic acid) to the carbonyl chloride.

-

3,4-dichloro-1-benzothiophene-2-carboxylic acid is suspended in an inert solvent (e.g., toluene or dichloromethane).

-

An excess of thionyl chloride (SOCl₂) is added, often with a catalytic amount of dimethylformamide (DMF).

-

The mixture is heated to reflux until the reaction is complete, as monitored by the cessation of gas evolution (HCl and SO₂).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3,4-dichloro-1-benzothiophene-2-carbonyl chloride, which can be purified by distillation or crystallization.

-

Chemical Reactivity and Applications

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a reactive chemical intermediate. The carbonyl chloride group is a potent electrophile, making it susceptible to nucleophilic acyl substitution reactions. This reactivity is the foundation of its utility in synthesizing a wide array of derivatives.

Key Reactions:

-

Amide Formation: Reacts with primary and secondary amines to form the corresponding amides. This is a common strategy in drug discovery for creating libraries of compounds for biological screening. For example, the reaction with 3-chloroaniline yields 3,4-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide.

-

Ester Formation: Reacts with alcohols to form esters.

-

Hydrazide Formation: Reacts with hydrazine hydrate to produce 3,4-dichloro-1-benzothiophene-2-carbohydrazide.[5] This carbohydrazide is a key intermediate for synthesizing acylhydrazones, a class of compounds investigated for their antimicrobial properties.[4]

Applications in Drug Development:

Benzothiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4]

-

Antimicrobial Agents: Acylhydrazone derivatives of benzothiophenes have shown promise as antimicrobial agents, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA).[4]

-

Anti-inflammatory and Analgesic Agents: The benzothiophene scaffold is present in compounds with anti-inflammatory and analgesic properties.[8]

-

Other Therapeutic Areas: Benzothiophene derivatives have been explored as anticancer, anti-diabetic, and anti-depressant agents.[8] They can also act as activators for peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic diseases.[8]

Safety and Handling

General Safety Precautions (based on related compounds)[9][10]:

-

Hazard Statements:

-

Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Keep away from moisture and incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[9]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store under an inert atmosphere to prevent degradation from moisture.[9]

-

Store in a corrosives-compatible area.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheets for all chemicals used.

References

- 1. 3,4-Dichloro-1-Benzothiophene-2-Carbonyl Chloride; [abichem.com]

- 2. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE(350997-39-6) 1H NMR [m.chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dichloro-1-benzothiophene-2-carbonyl Chloride and Its Derivatives

This technical guide provides a detailed analysis of the ¹H NMR spectral characteristics of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It offers a comprehensive overview of the synthesis, experimental protocols for spectral acquisition, and data interpretation, alongside a visual representation of the general synthetic and analytical workflow.

Introduction

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound of interest in medicinal chemistry and materials science due to its reactive acyl chloride group and substituted benzothiophene core. The benzothiophene moiety is a key structural motif in a variety of biologically active molecules. Understanding the spectral properties of this compound and its derivatives is crucial for confirming their synthesis and for elucidating their structure-activity relationships. This guide focuses on the ¹H NMR spectroscopy of these compounds, a primary tool for structural characterization in organic chemistry.

Synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl Chloride

The synthesis of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride can be approached through a multi-step process starting from a suitable precursor. A plausible synthetic route involves the cyclization of a substituted thiophene followed by chlorination and subsequent conversion of a carboxylic acid to the carbonyl chloride. A related synthesis for 3-chlorobenzo[b]thiophene-2-carbonylchloride starts from cinnamic acid, which is reacted with thionyl chloride in the presence of pyridine in a chlorobenzene medium.[1]

A general representation of the synthetic pathway is outlined below:

Caption: General synthetic workflow for 3,4-dichloro-1-benzothiophene-2-carbonyl chloride.

¹H NMR Spectral Data

For comparison, ¹H NMR data for some derivatives are presented below.

Table 1: ¹H NMR Data for 3,4-Dichloro-1-benzothiophene-2-carbohydrazide [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.20 - 7.80 | Multiplet | - | 3H |

| NH | 9.50 | Singlet | - | 1H |

| NH₂ | 4.60 | Singlet | - | 2H |

Table 2: ¹H NMR Data for 3,4-dichloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (Benzothiophene) | 7.30 - 7.90 | Multiplet | - | 3H |

| Aromatic-H (Difluorophenyl) | 6.90 - 8.40 | Multiplet | - | 3H |

| NH | 9.80 | Singlet | - | 1H |

Note: The spectral data for the carboxamide derivative is inferred from the available information and may not be exact.

Experimental Protocols

A general experimental protocol for the acquisition of ¹H NMR spectra for the title compound and its derivatives is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of the 3,4-dichloro-1-benzothiophene-2-carbonyl chloride derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

Standard acquisition parameters are set, including a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

The signals are integrated to determine the relative number of protons.

-

The multiplicities and coupling constants of the signals are determined.

Caption: General workflow for ¹H NMR analysis.

Conclusion

This technical guide has provided a foundational understanding of the ¹H NMR spectroscopy of 3,4-dichloro-1-benzothiophene-2-carbonyl chloride and its derivatives. While direct spectral data for the parent carbonyl chloride remains elusive in publicly accessible databases, the provided data for its derivatives and the outlined experimental protocols offer valuable insights for researchers working with this class of compounds. The synthesis and analytical workflows presented visually summarize the key steps involved in the characterization of these molecules. Further research to obtain and publish the definitive ¹H NMR spectrum of the title compound would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to 13C NMR Analysis of Substituted Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted benzothiophenes. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2][3] 13C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules.

Core Principles of 13C NMR Spectroscopy

13C NMR spectroscopy detects the nuclear spin of the 13C isotope. With a natural abundance of only 1.1%, 13C NMR experiments are inherently less sensitive than 1H NMR. However, the resulting spectra are often simpler and easier to interpret due to the low probability of 13C-13C coupling, leading to single sharp signals for each unique carbon atom. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, providing valuable information about its hybridization, connectivity, and the electronic effects of neighboring substituents.

Experimental Protocols for 13C NMR Analysis

A standardized protocol for acquiring high-quality 13C NMR spectra of substituted benzothiophenes is crucial for accurate structural analysis. The following is a generalized methodology compiled from various research findings.

Sample Preparation:

-

Dissolution: Dissolve approximately 10-50 mg of the purified substituted benzothiophene derivative in 0.5-0.7 mL of a deuterated solvent. The choice of solvent is critical and should dissolve the compound completely. Commonly used solvents include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field inhomogeneities.

NMR Spectrometer Setup and Data Acquisition:

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.[2]

| Parameter | Typical Value | Purpose |

| Spectrometer Frequency | 100 MHz for 13C (on a 400 MHz 1H instrument) | The resonant frequency of the 13C nucleus at the given magnetic field strength. |

| Pulse Program | zgpg30 or similar proton-decoupled sequence | A standard pulse sequence with proton decoupling to simplify the spectrum by removing C-H coupling. |

| Spectral Width (SW) | 0 to 200 ppm | A typical range that covers the chemical shifts of most carbon atoms in organic molecules.[4] |

| Acquisition Time (AQ) | 1-2 seconds | The duration for which the Free Induction Decay (FID) is recorded. |

| Relaxation Delay (D1) | 2-5 seconds | The time allowed for the nuclear spins to return to thermal equilibrium before the next pulse. A longer delay is necessary for quaternary carbons. |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in standard 13C NMR is not typically quantitative, the relative intensities can provide some information.

13C NMR Data of Substituted Benzothiophenes

The chemical shifts of the carbon atoms in the benzothiophene ring system are influenced by the nature and position of the substituents. The following tables summarize representative 13C NMR data for various substituted benzothiophenes, with chemical shifts (δ) reported in ppm relative to TMS.

Table 1: 13C NMR Chemical Shifts of Unsubstituted and Monosubstituted Benzothiophenes in CDCl3

| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Ref. |

| Benzo[b]thiophene | 126.4 | 124.3 | 139.7 | 124.3 | 122.4 | 124.3 | 123.5 | 139.7 | [5] |

| 2-Methylbenzo[b]thiophene | 138.4 | 122.9 | 139.6 | 123.8 | 122.1 | 124.0 | 123.0 | 140.1 | [6] |

Note: Assignments for some carbons in the parent benzo[b]thiophene can be ambiguous without further 2D NMR experiments.

Table 2: 13C NMR Chemical Shifts of Selected Disubstituted Benzothiophene Derivatives in CDCl3

| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Ref. |

| Diethyl 5-methylbenzo[b]thiophene-2,3-dicarboxylate | 136.9 | 140.3 | - | 125.5 | 133.6 | 133.2 | 122.5 | 127.3 | 164.4, 161.8 (C=O), 62.1, 61.9 (OCH2), 14.1 (CH3) | [7] |

| Diethyl 6-bromobenzo[b]thiophene-2,3-dicarboxylate | 138.3 | 138.6 | - | 127.2 | 130.4 | 119.8 | 123.8 | 135.8 | 163.7, 161.4 (C=O), 62.3, 62.1 (OCH2), 14.1 (CH3) | [7] |

Workflow for 13C NMR Analysis of Substituted Benzothiophenes

The logical flow from sample preparation to final data analysis is a critical aspect of obtaining reliable and reproducible results. The following diagram illustrates this workflow.

Caption: Workflow for 13C NMR Analysis of Substituted Benzothiophenes.

References

An In-depth Technical Guide to the FTIR Spectroscopy of Benzothiophene-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy of benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a logical framework for spectral interpretation.

Introduction to the Infrared Spectroscopy of Benzothiophene-2-Carbonyl Chloride

Benzothiophene-2-carbonyl chloride (C₉H₅ClOS) is a heterocyclic compound containing a benzothiophene core functionalized with a carbonyl chloride group at the 2-position. Its reactivity and structural features make it a valuable building block in medicinal chemistry. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation.

The infrared spectrum of benzothiophene-2-carbonyl chloride is characterized by distinct absorption bands corresponding to the vibrations of its constituent chemical bonds. These include the high-frequency stretching vibrations of the aromatic C-H bonds, the strong absorption of the carbonyl (C=O) group, and the characteristic vibrations of the benzothiophene ring system. Analysis of these bands allows for the confirmation of the compound's identity and purity.

Experimental Protocols for FTIR Analysis

The acquisition of a high-quality FTIR spectrum of solid benzothiophene-2-carbonyl chloride can be achieved through several methods. The choice of method depends on the available equipment and the desired sample throughput.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a common and convenient method for analyzing solid samples.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid benzothiophene-2-carbonyl chloride sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an infrared-transparent window.[1]

Methodology:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of benzothiophene-2-carbonyl chloride in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[1]

-

Film Deposition: Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent.

Analysis of the FTIR Spectrum of Benzothiophene-2-Carbonyl Chloride

The FTIR spectrum of benzothiophene-2-carbonyl chloride exhibits several characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. An ATR-FTIR spectrum of benzothiophene-2-carbonyl chloride has been reported and serves as the basis for the following analysis.[2]

Quantitative Data Summary

The following table summarizes the key vibrational frequencies observed in the FTIR spectrum of benzothiophene-2-carbonyl chloride and their assignments.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | These absorptions are characteristic of C-H stretching vibrations in aromatic rings. |

| Carbonyl (C=O) Stretch | ~1763 | Strong | This is a very strong and sharp absorption, characteristic of the acid chloride functional group. For comparison, the C=O stretch in 3-chlorobenzo[b]thiophene-2-carbonyl chloride is reported at 1763 cm⁻¹. The position is at a higher frequency than that of ketones or carboxylic acids due to the electron-withdrawing effect of the chlorine atom. |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium | Multiple bands in this region arise from the stretching vibrations of the carbon-carbon double bonds within the benzothiophene ring system. |

| C-Cl Stretch | 800 - 600 | Medium | The carbon-chlorine stretching vibration is expected in this region. |

| C-S Stretch | 700 - 600 | Weak | The C-S stretching vibration of the thiophene ring often appears as a weak band in this region. |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these strong absorptions can sometimes provide information about the substitution pattern of the aromatic ring. |

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and the FTIR spectrum.

Caption: Experimental workflow for FTIR analysis.

Caption: Structure-Spectrum Correlation.

References

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dichlorinated Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Core Fragmentation Principles

Under electron ionization, dichlorinated benzothiophenes are expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will form a molecular ion (M+•), which will exhibit a distinctive isotopic pattern due to the presence of two chlorine atoms. The relative abundance of the M+, [M+2]+•, and [M+4]+• peaks will be approximately in a 9:6:1 ratio, a hallmark of dichlorinated compounds.

The subsequent fragmentation of the molecular ion is predicted to proceed through several key pathways:

-

Loss of a Chlorine Radical: A primary fragmentation step involves the facile cleavage of a C-Cl bond, leading to the formation of a [M-Cl]+ ion. This is a common fragmentation pathway for chlorinated aromatic compounds.

-

Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule can occur, resulting in a [M-HCl]+• radical cation.

-

Sequential Loss of Chlorine: Following the initial loss of a chlorine atom, the resulting fragment ion can undergo a second chlorine loss to yield a [M-2Cl]+ ion.

-

Fragmentation of the Benzothiophene Core: The core benzothiophene structure is known to fragment via the loss of a thiophene-specific fragment, carbon monosulfide (CS), and the expulsion of acetylene (C2H2) from the benzene ring. These fragmentation patterns are expected to be observed in the dichlorinated analogues as well.

-

Rearrangements: Complex rearrangements may also occur, leading to the formation of various smaller fragment ions.

Predicted Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways for a generic dichlorinated benzothiophene molecule upon electron ionization.

Caption: Predicted major fragmentation pathways of dichlorinated benzothiophenes.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for a dichlorinated benzothiophene isomer (molecular weight = 202 g/mol , based on ³⁵Cl). The relative abundances are hypothetical and intended for illustrative purposes, as they can vary depending on the specific isomer and the mass spectrometer conditions.

| Ion Description | Fragmentation | Predicted m/z (for C₈H₄³⁵Cl₂S) | Predicted Isotopic Pattern (m/z) |

| Molecular Ion | M+• | 202 | 202, 204, 206 (9:6:1) |

| Loss of Chlorine | [M-Cl]+ | 167 | 167, 169 (3:1) |

| Loss of HCl | [M-HCl]+• | 166 | 166, 168 (3:1) |

| Loss of Two Chlorines | [M-2Cl]+ | 132 | 132 |

| Loss of Cl and CS | [M-Cl-CS]+ | 123 | 123, 125 (3:1) |

| Loss of Cl and C₂H₂ | [M-Cl-C₂H₂]+ | 141 | 141, 143 (3:1) |

| Loss of HCl and Cl | [M-HCl-Cl]+ | 131 | 131 |

Experimental Protocols

A robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for the analysis of dichlorinated benzothiophenes. The following protocol is based on established methods for similar chlorinated volatile organic compounds.[1]

Sample Preparation:

Samples should be dissolved in a high-purity solvent such as dichloromethane or hexane to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A modern GC system equipped with a split/splitless injector and a capillary column is recommended.

-

Column: A non-polar or medium-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is suitable for the separation of dichlorinated benzothiophene isomers. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Splitless injection is preferred for trace analysis. Injector temperature should be set to 250-280°C.

-

Oven Temperature Program: An initial oven temperature of 50-70°C held for 1-2 minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Range: A scan range of m/z 40-400 is typically sufficient to cover the molecular ion and expected fragments.

-

Acquisition Mode: Full scan mode for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis of specific isomers.

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of dichlorinated benzothiophenes.

Caption: GC-MS experimental workflow for dichlorinated benzothiophenes.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation of dichlorinated benzothiophenes. By leveraging the known fragmentation patterns of the benzothiophene core and the predictable behavior of chlorinated aromatics, researchers can confidently approach the identification and structural elucidation of these compounds. The provided experimental protocol offers a starting point for developing robust analytical methods for the detection and quantification of dichlorinated benzothiophenes in various matrices. As more experimental data becomes available, these predicted fragmentation pathways can be further refined, enhancing our analytical capabilities in the critical field of pharmaceutical science.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride was publicly available at the time of this writing. The following information is synthesized from data for structurally similar compounds, primarily 3-Chlorobenzo[b]thiophene-2-carbonyl chloride and other benzothiophene derivatives. Researchers should handle this compound with extreme caution and perform a thorough risk assessment before use.

This guide is intended for researchers, scientists, and drug development professionals who may be handling 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride. Due to its reactive nature as a carbonyl chloride and the presence of a chlorinated benzothiophene core, this compound is expected to be corrosive, a lachrymator, and moisture-sensitive.

Hazard Identification and Classification

Based on analogous compounds, 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is anticipated to be classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[4] Contact with water or moisture is likely to produce hydrogen chloride gas, which is a respiratory irritant.[2]

Anticipated GHS Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Corrosive to Metals | Category 1 |

Anticipated Hazard Statements:

Anticipated Signal Word: Danger[1]

Physical and Chemical Properties

| Property | Value (Analogous Compound) | Analogous Compound |

| Molecular Formula | C9H4Cl2OS | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride[3] |

| Molecular Weight | 231.10 g/mol | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride[3] |

| Appearance | Solid | Benzo[b]thiophene-2-carbonyl chloride[2] |

| Reactivity | Moisture sensitive | Benzo[b]thiophene-2-carbonyl chloride[2] |

Safe Handling and Storage

3.1. Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.[2]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's specifications for breakthrough time and compatibility.[6]

-

-

Respiratory Protection: If there is a risk of inhalation of dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[4]

3.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or vapors.[2]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[6]

-

Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[2]

-

Wash hands thoroughly after handling.[1]

3.4. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from moisture.[2]

-

Store in a locked cabinet or a designated area for corrosive materials.[1]

Experimental Protocols

4.1. Protocol for Handling and Weighing:

-

Don the appropriate PPE as described in section 3.2.

-

Ensure the chemical fume hood is functioning correctly.

-

Place all necessary equipment (spatula, weighing paper, secondary container) inside the fume hood.

-

Allow the container of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride to equilibrate to room temperature before opening to minimize moisture condensation.

-

If possible, conduct the weighing and transfer operations under a stream of inert gas.

-

Carefully open the container.

-

Weigh the desired amount of the compound quickly and transfer it to a suitable reaction vessel.

-

Tightly seal the original container immediately after use.

-

Clean any residual material from the spatula and weighing paper with a suitable solvent (e.g., toluene or dichloromethane) in the fume hood, treating the waste as hazardous.

-

Doff PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly.

4.2. Emergency Response Workflow:

Caption: Emergency Response Workflow for 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride.

First Aid Measures

-

General Advice: Move out of the dangerous area. Show this safety data sheet to the doctor in attendance. Immediate medical attention is required.[2]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[1][2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[1][2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1][2]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire. Contact with water may produce toxic and corrosive hydrogen chloride gas.[2]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases such as carbon oxides, sulfur oxides, and hydrogen chloride.[5]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Methods for Cleaning Up:

-

Do not use water.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[8]

-

Carefully sweep or scoop up the material and place it into a suitable, labeled, and tightly sealed container for disposal.[8]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal Considerations

-

Dispose of this chemical and its container at a licensed hazardous waste disposal facility.[2]

-

Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[1]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

Reactivity Profile of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiophene scaffold, which is a constituent of various biologically active compounds, this acyl chloride serves as a versatile building block for the synthesis of a wide array of novel molecules. Its reactivity is primarily dictated by the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution. The dichloro-substitution on the benzene ring further modulates the electronic properties of the benzothiophene core, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the reactivity profile, synthetic applications, and experimental protocols related to 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride, drawing upon data from closely related analogues to present a complete picture for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid and Related Compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | 34576-95-9[1] |

| 3-Chloro-1-benzothiophene-2-carbonyl chloride | C₉H₄Cl₂OS | 231.10 | 21815-91-8 |

| 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | C₁₀H₆Cl₂OS | 245.13 | 84258-80-0[2] |

The carbonyl chloride group in such compounds typically exhibits a characteristic infrared (IR) stretch between 1770–1800 cm⁻¹, indicative of a highly polarized carbonyl group.[2]

Synthesis

The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride would likely start from its corresponding carboxylic acid. A standard method for this conversion is treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Based on the synthesis of the analogous 3-chlorobenzo[b]thiophene-2-carbonylchloride, a plausible synthetic route is outlined below.[3]

Caption: Plausible synthesis of the title compound from its carboxylic acid.

Experimental Protocol: Synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (Inferred)

This protocol is inferred from the synthesis of the analogous 3-chlorobenzo[b]thiophene-2-carbonylchloride.[3]

-

To a stirred solution of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene or chlorobenzene, a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

Thionyl chloride (1.2-1.5 eq) is added dropwise to the mixture at room temperature.

-

The reaction mixture is then heated to reflux (typically 80-120 °C, depending on the solvent) and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride, which can be used in subsequent steps without further purification or purified by distillation under high vacuum.

Reactivity Profile

The primary site of reactivity in 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is the highly electrophilic carbonyl carbon. This makes the compound an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.[2] The general mechanism for this reaction is an addition-elimination pathway.

Caption: General reaction of the title compound with nucleophiles.

Reactions with Amine Nucleophiles

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is expected to react readily with primary and secondary amines to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Table 2: Representative Reaction of a Benzothiophene Acyl Chloride with an Amine. [3]

| Acyl Chloride | Amine | Solvent | Conditions | Product |

| 3-chlorobenzo[b]thiophene-2-carbonylchloride | 2-amino-6-substituted benzothiazole | Pyridine | Reflux, 10-15 h | N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Experimental Protocol: Synthesis of N-Aryl-3,4-dichloro-1-benzothiophene-2-carboxamide (General)

This protocol is based on the reaction of 3-chlorobenzo[b]thiophene-2-carbonylchloride with amines.[3]

-

In a round-bottom flask, dissolve the desired aryl amine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

To this solution, add 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (1.0-1.2 eq) portion-wise or as a solution in the same solvent, while maintaining the temperature at 0-25 °C.

-

If a non-basic solvent is used, add a tertiary amine base like triethylamine (1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reactions with Hydrazine

The reaction with hydrazine hydrate yields the corresponding carbohydrazide, which is a key intermediate for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles.

Caption: Synthesis of the corresponding carbohydrazide.

Experimental Protocol: Synthesis of 3,4-Dichloro-1-benzothiophene-2-carbohydrazide

This protocol is based on the synthesis of the analogous 3-chlorobenzo[b]thiophene-2-carbohydrazide.[4]

-

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (1.0 eq) is dissolved in a suitable solvent like ethanol or tetrahydrofuran.

-

The solution is cooled in an ice bath, and hydrazine hydrate (2.0-3.0 eq) is added dropwise with stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated solid is collected by filtration, washed with cold solvent and water, and dried to afford the desired carbohydrazide. Spectroscopic data for this product, such as ¹H NMR, is available.[5]

Reactions with Alcohols

The reaction of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride with alcohols is expected to produce the corresponding esters. This reaction is typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the generated HCl.

Table 3: General Reaction of Acyl Chlorides with Alcohols.

| Acyl Chloride | Alcohol | Base | Product |

| R-COCl | R'-OH | Pyridine | R-COOR' |

Experimental Protocol: Synthesis of Alkyl 3,4-dichloro-1-benzothiophene-2-carboxylate (General)

-

To a solution of the alcohol (1.0 eq) in pyridine or an inert solvent containing a stoichiometric amount of a tertiary amine base, add 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride (1.0-1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is washed with aqueous acid, saturated sodium bicarbonate solution, and brine.

-

After drying over anhydrous magnesium sulfate and filtering, the solvent is removed in vacuo to give the crude ester, which can be purified by chromatography.

Applications in Drug Discovery and Materials Science

Benzothiophene derivatives are known to exhibit a wide range of biological activities, and the title compound serves as a crucial starting material for the synthesis of potential therapeutic agents. The ability to readily form amide and ester linkages allows for the exploration of a large chemical space in the search for new drug candidates. The dichloro substitution pattern can influence the lipophilicity and metabolic stability of the resulting molecules, which are important parameters in drug design.

In materials science, benzothiophene-containing polymers and small molecules have applications in organic electronics due to their electronic properties. The reactive carbonyl chloride handle of the title compound allows for its incorporation into larger molecular architectures.

Conclusion

3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a valuable and highly reactive synthetic intermediate. Its reactivity is dominated by the electrophilic acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. This allows for the straightforward synthesis of a diverse range of amides, esters, and other derivatives. While specific experimental data for the title compound is limited, the well-documented reactivity of its close analogues provides a strong foundation for its use in synthetic chemistry. Researchers in drug discovery and materials science can leverage the reactivity of this compound to construct novel molecules with potentially interesting biological and physical properties. Careful handling is required due to its likely moisture sensitivity and the corrosive nature of the HCl byproduct formed in its reactions.

References

- 1. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | 84258-80-0 | Benchchem [benchchem.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE(350997-39-6) 1H NMR spectrum [chemicalbook.com]

Chemical structure and properties of dichlorobenzothiophenes

An In-depth Technical Guide on the Chemical Structure and Properties of Dichlorobenzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiophene and its derivatives are key structural motifs in medicinal chemistry and materials science, known for a wide range of biological activities including antidepressant, anti-inflammatory, antimicrobial, and anti-tumor effects.[1] The introduction of chlorine atoms to the benzothiophene scaffold significantly modifies its physicochemical and pharmacological properties, making dichlorobenzothiophenes a compelling class of compounds for further investigation. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of dichlorobenzothiophenes, tailored for professionals in drug discovery and development. It includes a summary of their isomers, detailed experimental protocols for their synthesis and characterization, a compilation of their physicochemical and biological properties, and visualizations of relevant workflows and potential mechanisms of action.

Chemical Structure and Isomerism

The core structure of dichlorobenzothiophene consists of a benzene ring fused to a thiophene ring, with two chlorine atoms substituted on the bicyclic system. The benzothiophene ring system is numbered as shown below, allowing for numerous possible positional isomers for the two chlorine atoms.

The position of the chlorine substituents dramatically influences the molecule's electronic properties, polarity, stability, and reactivity.[2] This, in turn, affects its interaction with biological targets, making the study of different isomers critical in drug development.[3][4] For example, the relative position of halogens in other dihalogenated compounds is known to affect physical properties like boiling points and chemical properties like dipole moments and reactivity.[5]

Table 1: Potential Isomers of Dichlorobenzothiophene

| Isomer Name | Position of Chlorine 1 | Position of Chlorine 2 |

|---|---|---|

| 2,3-Dichlorobenzothiophene | 2 | 3 |

| 2,4-Dichlorobenzothiophene | 2 | 4 |

| 2,5-Dichlorobenzothiophene | 2 | 5 |

| 2,6-Dichlorobenzothiophene | 2 | 6 |

| 2,7-Dichlorobenzothiophene | 2 | 7 |

| 3,4-Dichlorobenzothiophene | 3 | 4 |

| 3,5-Dichlorobenzothiophene | 3 | 5 |

| 3,6-Dichlorobenzothiophene | 3 | 6 |

| 3,7-Dichlorobenzothiophene | 3 | 7 |

| 4,5-Dichlorobenzothiophene | 4 | 5 |

| 4,6-Dichlorobenzothiophene | 4 | 6 |

| 4,7-Dichlorobenzothiophene | 4 | 7 |

| 5,6-Dichlorobenzothiophene | 5 | 6 |

| 5,7-Dichlorobenzothiophene | 5 | 7 |

| 6,7-Dichlorobenzothiophene | 6 | 7 |

Synthesis and Characterization

The synthesis of dichlorobenzothiophenes can be approached through various established methods for thiophene and benzothiophene synthesis, followed by or preceded by chlorination.

General Experimental Protocol for Synthesis

A common route involves the direct electrophilic chlorination of a benzothiophene precursor. The following is a generalized protocol based on methods for chlorinating aromatic compounds.[6]

Objective: To synthesize a dichlorobenzothiophene derivative via electrophilic aromatic substitution.

Materials:

-

Benzo[b]thiophene or a mono-chlorinated benzothiophene

-

Chlorinating agent (e.g., Chlorine (Cl₂), N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂))

-

Catalyst (e.g., Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon tetrachloride (CCl₄))

-

Sodium hydroxide solution (e.g., 2.5N NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine solution

Equipment:

-

Jacketed glass reactor or round-bottom flask

-

Stirrer, condenser, gas inlet tube, and temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble a clean, dry glass reactor equipped with a magnetic stirrer, condenser, and a gas inlet tube under a fume hood.

-

Charging the Reactor: Charge the reactor with the benzothiophene starting material and the anhydrous solvent.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., iron powder and iron(III) chloride) to the mixture.[6]

-

Chlorination: Begin stirring and gently heat the mixture to a temperature between 50-70°C.[6] Slowly introduce the chlorinating agent. If using chlorine gas, bubble it through the solution at a controlled rate.[6]

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the desired dichlorinated product is maximized.

-

Quenching: Upon completion, stop the flow of the chlorinating agent and cool the reactor to room temperature. Carefully quench the reaction by slowly adding water or a basic solution to neutralize the catalyst and any remaining acid.

-

Work-up: Transfer the mixture to a separatory funnel. If an aqueous base was used, separate the phases.[7] Extract the aqueous phase twice with diethyl ether.[7]

-

Washing: Combine the organic extracts and wash sequentially with water and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[7]

-